molecular formula C11H15NO2S B6307653 Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester CAS No. 71912-75-9

Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester

Cat. No.: B6307653
CAS No.: 71912-75-9
M. Wt: 225.31 g/mol
InChI Key: HMCGXAOUELWYKR-UHFFFAOYSA-N
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Description

Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure and properties, which make it valuable in both academic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester typically involves the reaction of dimethylcarbamothioic acid with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The ester is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamothioic acid, O-isopropyl ester: Similar in structure but with an isopropyl group instead of the 2-methoxy-4-methylphenyl group.

    Dimethylcarbamothioic acid, O-ethyl ester: Another similar compound with an ethyl group.

Uniqueness

Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

O-(2-methoxy-4-methylphenyl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-5-6-9(10(7-8)13-4)14-11(15)12(2)3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCGXAOUELWYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=S)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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